molecular formula C11H18N2O+2 B026960 N-Methyl-N'-oxonicotinium CAS No. 105740-40-7

N-Methyl-N'-oxonicotinium

Cat. No. B026960
M. Wt: 194.27 g/mol
InChI Key: FNKVTZJGGWWGAI-JTDNENJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N'-oxonicotinium (MON) is a quaternary ammonium compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. MON has been reported to exhibit a range of biological activities, including antitumor, antiviral, and antifungal properties.

Mechanism Of Action

The exact mechanism of action of N-Methyl-N'-oxonicotinium is not fully understood. However, it has been suggested that N-Methyl-N'-oxonicotinium may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, N-Methyl-N'-oxonicotinium may induce apoptosis by activating certain signaling pathways in cells.

Biochemical And Physiological Effects

Studies have shown that N-Methyl-N'-oxonicotinium can affect the levels of certain biochemical markers in the body. For example, N-Methyl-N'-oxonicotinium has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Moreover, N-Methyl-N'-oxonicotinium has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.

Advantages And Limitations For Lab Experiments

One advantage of using N-Methyl-N'-oxonicotinium in lab experiments is its high solubility in water and polar organic solvents, which makes it easy to dissolve and administer to cells. However, one limitation of using N-Methyl-N'-oxonicotinium is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-Methyl-N'-oxonicotinium. Firstly, more studies are needed to elucidate the exact mechanism of action of N-Methyl-N'-oxonicotinium in cancer cells. Additionally, further studies are needed to determine the efficacy of N-Methyl-N'-oxonicotinium in vivo, as most studies have been conducted in vitro. Moreover, there is a need to explore the potential of N-Methyl-N'-oxonicotinium as a drug candidate for the treatment of other diseases, such as viral infections and fungal infections.
Conclusion
In conclusion, N-Methyl-N'-oxonicotinium is a promising compound with potential applications in drug development. Its anti-tumor properties have been extensively studied, and it has shown promising results in inhibiting the growth of cancer cells. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.

Synthesis Methods

The synthesis of N-Methyl-N'-oxonicotinium can be achieved through a reaction between N-methylpyridine-3-carboxylic acid and trimethylamine oxide in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and polar organic solvents.

Scientific Research Applications

N-Methyl-N'-oxonicotinium has been extensively studied for its anti-tumor properties. In vitro studies have shown that N-Methyl-N'-oxonicotinium can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. Moreover, N-Methyl-N'-oxonicotinium has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

105740-40-7

Product Name

N-Methyl-N'-oxonicotinium

Molecular Formula

C11H18N2O+2

Molecular Weight

194.27 g/mol

IUPAC Name

3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium

InChI

InChI=1S/C11H18N2O/c1-12-7-3-5-10(9-12)11-6-4-8-13(11,2)14/h3,5,7,9,11,14H,4,6,8H2,1-2H3/q+2/t11-,13?/m1/s1

InChI Key

FNKVTZJGGWWGAI-JTDNENJMSA-N

Isomeric SMILES

C[N+]1=CC=CC(=C1)[C@H]2CCC[N+]2(C)O

SMILES

C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O

Canonical SMILES

C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O

synonyms

N-methyl-N'-oxonicotinium
N-methyl-N'-oxonicotinium ion

Origin of Product

United States

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